molecular formula C28H22F2N2O3 B2810901 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533880-69-2

4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2810901
CAS No.: 533880-69-2
M. Wt: 472.492
InChI Key: BLGCBMNPQZUJBA-UHFFFAOYSA-N
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Description

4-(2-Ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a naphthoyl group, two fluorine atoms, and a dihydrobenzo[e][1,4]diazepinone core. Benzodiazepines are well-known for their applications in medicine, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves multiple steps:

    Formation of the Naphthoyl Intermediate: The initial step involves the preparation of the 2-ethoxy-1-naphthoyl chloride through the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride.

    Coupling Reaction: The naphthoyl chloride is then reacted with 7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in the presence of a base such as triethylamine to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the diazepinone ring, potentially forming alcohol derivatives.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 2-ethoxy-1-naphthoic acid, while reduction of the carbonyl group could produce a corresponding alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines and their derivatives in various chemical reactions.

Biology

Biologically, 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific receptors makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure suggests it may have anxiolytic, sedative, or anticonvulsant properties, similar to other benzodiazepines.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure also makes it a valuable compound for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine with similar therapeutic applications.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

What sets 4-(2-ethoxy-1-naphthoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one apart from these compounds is its unique structural features, such as the presence of the naphthoyl group and the two fluorine atoms. These modifications can potentially alter its pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2-ethoxynaphthalene-1-carbonyl)-7-fluoro-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F2N2O3/c1-2-35-24-14-9-17-5-3-4-6-21(17)26(24)28(34)32-16-25(33)31-23-13-12-20(30)15-22(23)27(32)18-7-10-19(29)11-8-18/h3-15,27H,2,16H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGCBMNPQZUJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(=O)NC4=C(C3C5=CC=C(C=C5)F)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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